molecular formula C4H11NO B2700927 (2R)-4-aminobutan-2-ol CAS No. 114963-62-1

(2R)-4-aminobutan-2-ol

Cat. No. B2700927
CAS RN: 114963-62-1
M. Wt: 89.138
InChI Key: NAXUFNXWXFZVSI-SCSAIBSYSA-N
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Description

Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds). The conditions under which these reactions occur and the other compounds involved would also be detailed .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and stability under various conditions. The compound’s reactivity, acidity or basicity, and stereochemistry might also be discussed .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it produces this effect at the molecular level. This could involve interacting with a biological target such as a protein or DNA .

Safety and Hazards

This would detail any risks associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound .

Future Directions

This would involve discussing potential future research directions. For example, if the compound has medicinal properties, future research might involve improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

(2R)-4-aminobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXUFNXWXFZVSI-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-4-aminobutan-2-ol

CAS RN

114963-62-1
Record name (2R)-4-aminobutan-2-ol
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